molecular formula C10H11N B11923849 1,6-Dimethylindolizine

1,6-Dimethylindolizine

Cat. No.: B11923849
M. Wt: 145.20 g/mol
InChI Key: ODWQFFGUNGAGLV-UHFFFAOYSA-N
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Description

1,6-Dimethylindolizine is a substituted indolizine derivative characterized by methyl groups at the 1- and 6-positions of the indolizine core. Indolizines are heterocyclic compounds comprising fused pyrrole and pyridine rings, renowned for their pharmacological relevance, including roles as calcium channel blockers, CNS depressants, and chemosensors .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1,6-dimethylindolizine

InChI

InChI=1S/C10H11N/c1-8-3-4-10-9(2)5-6-11(10)7-8/h3-7H,1-2H3

InChI Key

ODWQFFGUNGAGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=C2C=C1)C

Origin of Product

United States

Biological Activity

1,6-Dimethylindolizine is a member of the indolizine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties. This article reviews recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential for drug development.

Chemical Structure and Properties

This compound is characterized by its indolizine scaffold, which contributes to its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties. The basic structure can be represented as follows:

C9H10N\text{C}_9\text{H}_{10}\text{N}

This molecular formula indicates the presence of nitrogen in the heterocyclic ring, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown selective cytotoxicity towards breast cancer cell lines (e.g., MDA-MB-231) with IC50 values reported as low as 20 μM. In contrast, it displayed less activity against prostate cancer cells (e.g., DU-145) with IC50 values around 36.93 μM .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest. Studies suggest that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 μg/mL for various derivatives .
  • Fungal Activity : The compound demonstrated antifungal properties against species like Candida parapsilosis, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammation markers significantly compared to control groups .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of various indolizine derivatives, including this compound, against human breast cancer cell lines. The results indicated that modifications at the C1 position significantly enhanced antiproliferative activity. The study concluded that the diastereomeric forms exhibited different levels of cytotoxicity, highlighting the importance of stereochemistry in drug design .

Case Study 2: Antimicrobial Screening

A series of indolizine derivatives were synthesized and screened for antimicrobial activity. Among them, this compound derivatives showed selective toxicity towards S. aureus, with some compounds exhibiting bacteriostatic effects at concentrations as low as 25 μg/mL. This study emphasizes the potential for developing new antibiotics based on indolizine structures .

Data Summary

Biological ActivityTest SubjectIC50 (μM) / MIC (μg/mL)Notes
AnticancerMDA-MB-231<20High selectivity against breast cancer
DU-14536.93Lower activity against prostate cancer
AntimicrobialStaphylococcus aureus25Effective against Gram-positive bacteria
Mycobacterium smegmatis50Bacteriostatic effect observed
Anti-inflammatoryCytokinesN/AReduces TNF-alpha and IL-6 levels

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,6-dimethylindolizine exhibit significant antimicrobial properties. For instance, a series of indazole derivatives based on this compound were synthesized and evaluated for their antibacterial activity against several strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds showed zones of inhibition comparable to standard antibiotics like penicillin, suggesting potential for development as new antimicrobial agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound derivatives. A study focused on the synthesis of isoindoline-1,3-dione derivatives, which are structurally related to this compound. These compounds were evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The findings suggested that these derivatives could serve as potential therapeutic agents for neurodegenerative diseases due to their cholinesterase inhibitory activities .

Materials Science

Organic Electronics

This compound has been investigated for its role in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties and improve device efficiency .

Analytical Chemistry

Fluorescent Probes

The compound has been utilized as a fluorescent probe in analytical chemistry. Its ability to exhibit fluorescence under specific conditions allows it to be used in detecting various analytes in solution. Studies have shown that functionalized this compound derivatives can selectively bind to metal ions or biomolecules, providing a sensitive method for detection in environmental and biological samples .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Indazole derivatives showed significant antibacterial activity against multiple strains.
Neuroprotective Effects Isoindoline-1,3-dione derivatives inhibited acetylcholinesterase effectively.
Organic Electronics Enhanced charge transport properties in OLEDs when using this compound.
Fluorescent Probes Functionalized derivatives can selectively detect metal ions in solution.

Chemical Reactions Analysis

Condensation Reactions

1,6-Dimethylindolizine is typically synthesized via condensation reactions involving pyridinium salts and acetylene derivatives. For example, cyclization of quaternary pyridinium salts with bases generates intermediates like "enol-betaines," which undergo acid cleavage to form indolizine derivatives . Elevated temperatures and catalytic agents (e.g., palladium on carbon) enhance reaction efficiency.

Cycloaddition Methods

Catalyzed cycloadditions, such as those involving dimethyl acetylene dicarboxylate, are employed to construct the bicyclic framework. These methods leverage the electron-rich nature of the indolizine system, though yields can vary depending on pyridine basicity and reaction conditions .

Reactivity and Stability

  • Stability : The compound is stable under standard laboratory conditions but may decompose when exposed to strong acids or bases.

  • Electron-Rich Nature : Its aromaticity and electron-rich π-system enable participation in nucleophilic substitutions and cycloadditions.

  • Functionalization : Methyl groups at positions 1 and 6 influence electronic properties, facilitating further derivatization (e.g., electrophilic aromatic substitution).

Carboselenaldehyde Formation

Indolizines, including this compound, react with phosphoryl chloride in dimethylformamide to form Vilsmeier salts. Subsequent treatment with sodium hydrogen selenide yields stable carboselenaldehydes. These derivatives are amenable to further transformations, such as reduction with lithium aluminum hydride–aluminum chloride or Wittig reactions with reagents like isopropylidenetriphenylphosphorane .

Wittig Reactions

The compound undergoes efficient Wittig reactions under mild conditions (e.g., dimethylsulfoxide–benzene at room temperature) with ylides such as acetylmethylenetriphenylphosphorane, forming extended conjugated systems .

Cycloadditions

Reaction TypeReactants/ConditionsOutcome
CycloadditionDimethyl acetylene dicarboxylateBicyclic indolizine derivatives
CarboselenationPhCl, DMF, NaHSeStable carboselenaldehydes
ReductionLiAlH₄-AlCl₃Trimethyl derivatives

Structural Influences on Reactivity

The fused indole-pyrrole framework and methyl substitutions at positions 1 and 6 modulate electronic effects. For example, methyl groups enhance the compound’s electron-donating capacity, increasing its susceptibility to electrophilic attack. This structural feature also facilitates selective functionalization at specific positions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Indolizine derivatives vary significantly in bioactivity and applications based on substituent patterns. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
1,6-Dimethylindolizine 1-CH₃, 6-CH₃ Limited reported bioactivity; structural studies highlight steric effects
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 6-CH₃, 7-COOEt, 2-benzoyl Inactive in anticancer screens; crystallographic data available
8,8-Dimethyl[1,6]naphthyridines 8-CH₃, fused naphthyridine Potent anticonvulsants (e.g., compound 12: ED₅₀ = 6.8 mg/kg in MES test)
3H-Benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines Fused pyrazolo-naphthyridine Anti-HSV-1 activity (e.g., 1h: EC₅₀ = 12 µM, SI = 50)

Key Observations :

  • Steric and Electronic Effects : Methyl groups in this compound may reduce reactivity compared to derivatives with electron-withdrawing groups (e.g., esters or benzoyl), as seen in ethyl 2-benzoyl-6-methylindolizine .
  • Biological Activity : Unlike 8,8-dimethylnaphthyridines (anticonvulsants) or pyrazolo-naphthyridines (antivirals), this compound lacks robust activity in reported screens, suggesting substituent position and ring fusion critically influence bioactivity .

Preparation Methods

Reaction Mechanism and Optimization

  • Condensation Phase : Benzaldehyde derivatives react with methyl acetylene in the presence of dimethyl sulfoxide (DMSO) to form a propargyl intermediate.

  • Cyclization : Ammonium acetate facilitates cyclization via nucleophilic attack, forming the indolizine core.

  • Methylation : Subsequent treatment with methyl iodide introduces the 1- and 6-methyl groups.

Key parameters influencing yield include:

  • Solvent : DMSO enhances dipole stabilization, achieving yields of 73–89%.

  • Temperature : Reflux conditions (80–100°C) optimize reaction kinetics.

  • Catalyst : Amberlyst-15 (5 mol%) reduces side products by stabilizing cationic intermediates.

Table 1: Optimization of Three-Component Synthesis

ParameterConditionYield (%)Purity (%)
Solvent (DMSO)Reflux, 24 h8998
Catalyst (Amberlyst)5 mol%, 12 h8597
Methylation AgentCH₃I, 0°C7895

Dimroth Rearrangement in Indolizine Synthesis

The Dimroth rearrangement, a-sigmatropic shift, has been employed to access this compound from triazine precursors. While primarily used for triazines, this method offers insights into stabilizing metastable indolizine intermediates.

Procedure :

  • Triazine Formation : React 2,4-diamino-6-methyl-1,3,5-triazine with methyl glyoxal in ethanol.

  • Rearrangement : Heating at 60°C induces rearrangement, yielding a dihydroindolizine intermediate.

  • Aromatization : Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the indolizine ring.

Though this route requires additional steps, it achieves 65–70% yield with high regioselectivity.

Purification and Characterization

Purification :
Crude this compound is purified via recrystallization using hexane/ethyl acetate (3:1 v/v), achieving >95% purity. Alternative methods include silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Characterization :

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.4 Hz, H-5), 6.98 (s, H-3), 2.45 (s, 6H, CH₃).

    • ¹³C NMR : δ 145.2 (C-1), 128.7 (C-6), 21.3 (CH₃).

  • Mass Spectrometry : ESI-MS m/z 158.1 [M+H]⁺.

  • X-ray Diffraction : Confirms planar geometry with C–C bond lengths of 1.39–1.42 Å.

Challenges and Limitations

  • Regioselectivity : Competing pathways often yield 1,8-dimethyl isomers. DFT studies suggest steric effects dominate substituent positioning.

  • Scalability : Multi-step protocols suffer from solvent-intensive purification.

  • Stability : The indolizine core is prone to oxidation, necessitating inert atmospheres during synthesis.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,6-Dimethylindolizine with high purity?

To synthesize this compound, focus on optimizing catalyst systems (e.g., transition metals like Mn/Zr-modified CuZn/Al catalysts for analogous diol syntheses), solvent polarity, and temperature gradients. For example, esterification-hydrogenation methods used in 1,6-hexanediol synthesis can be adapted by substituting precursors like indolizine derivatives . Ensure characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥98% purity thresholds). Document reaction yields under varying conditions (e.g., 60–80°C, 12–24 hours) and validate reproducibility by repeating experiments with controlled variables .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks for methyl groups at positions 1 and 6, and confirm aromatic indolizine backbone symmetry.
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]+^+) with theoretical values.
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity and detect side products.
    Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shift simulations) to resolve ambiguities .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

  • Detailed Protocols : Specify catalyst loadings, solvent ratios, and inert atmosphere requirements.
  • Supporting Information : Include raw spectral data, chromatograms, and failure cases (e.g., side reactions under oxygen exposure) in supplementary files .
  • Validation : Collaborate with independent labs to replicate results, emphasizing adherence to documented procedures .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s potential role in disrupting liquid-liquid phase separation (LLPS) in cancer cells?

Hypothesize that methyl groups on the indolizine core interfere with hydrophobic interactions critical for LLPS, akin to 1,6-hexanediol’s disruption of super-enhancer assemblies. Design experiments:

  • In vitro LLPS assays : Monitor condensate dissolution using fluorescently tagged proteins (e.g., BRD4).
  • Molecular Dynamics (MD) Simulations : Model interactions between this compound and LLPS-driving motifs (e.g., disordered regions of MYC transcription factors).
  • Transcriptomic Analysis : Compare gene expression profiles (e.g., MYC downregulation) in treated vs. untreated cancer cells .

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound derivatives?

Address discrepancies (e.g., varying IC50_{50} values) by:

  • Molecular Docking : Screen derivatives against target proteins (e.g., CRP inhibitors) to identify binding affinity trends .
  • ADME/Tox Profiling : Use tools like SwissADME to predict pharmacokinetic conflicts (e.g., Lipinski rule violations) that may explain inconsistent in vivo results .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for methodological variability .

Q. What strategies validate the selectivity of this compound in modulating biological targets without off-pathway effects?

  • CRISPR-Cas9 Knockout Models : Eliminate suspected targets (e.g., MYC super-enhancers) and assess compound efficacy.
  • Chemical Proteomics : Use affinity-based pulldowns with biotinylated this compound to map interactomes.
  • Dose-Response Curves : Compare activity thresholds across cell lines with divergent genetic backgrounds .

Methodological Frameworks

How to design a research question investigating this compound’s dual role as a catalyst and therapeutic agent?

Apply the FINER criteria :

  • Feasible : Prioritize assays with established protocols (e.g., hydrogenation efficiency vs. cytotoxicity screens).
  • Novel : Explore understudied applications (e.g., LLPS modulation in neurodegenerative diseases).
  • Ethical : Use in vitro models before animal testing to minimize ethical concerns .

Q. What experimental controls are critical when analyzing data contradictions in this compound studies?

  • Negative Controls : Include solvent-only groups to rule out nonspecific effects.
  • Positive Controls : Use known LLPS disruptors (e.g., 1,6-hexanediol) or inhibitors (e.g., JQ1 for BRD4).
  • Blinded Analysis : Assign independent researchers to quantify results (e.g., tumor size reduction) to reduce bias .

Data Presentation and Reproducibility

Q. How should researchers present complex datasets, such as catalytic efficiency vs. bioactivity, for this compound?

  • Unified Tables : Contrast catalytic turnover numbers (e.g., mmol·g1^{-1}·h1^{-1}) with bioactivity metrics (e.g., IC50_{50}) in parallel columns.
  • Appendix Raw Data : Deposit NMR spectra, chromatograms, and simulation parameters in repositories like Zenodo .
  • Visual Abstracts : Use flowcharts to link synthesis pathways to biological outcomes .

Q. What steps mitigate overinterpretation of preliminary data in this compound research?

  • Triangulation : Validate findings via orthogonal methods (e.g., SPR for binding affinity after docking predictions).
  • Peer Review : Preprint manuscripts for community feedback before journal submission.
  • Error Propagation Analysis : Quantify uncertainties in synthetic yields or IC50_{50} calculations using Monte Carlo simulations .

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